molecular formula C8H14O3S B14692630 2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester CAS No. 33868-62-1

2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester

Cat. No.: B14692630
CAS No.: 33868-62-1
M. Wt: 190.26 g/mol
InChI Key: GJRZXAUPJGXYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester is a chemical compound with the molecular formula C7H12O3S. It is a colorless liquid with a fruity, apple-like odor. This compound is not found in nature and is synthesized for various applications in scientific research and industry .

Preparation Methods

2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester can be prepared through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal. The reaction conditions include heating the reactants under reflux to ensure complete conversion.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the oxathiolane ring, which can undergo various chemical transformations .

Comparison with Similar Compounds

2-Methyl-1,3-oxathiolane-2-acetic acid ethyl ester can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

33868-62-1

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

ethyl 2-(2-methyl-1,3-oxathiolan-2-yl)acetate

InChI

InChI=1S/C8H14O3S/c1-3-10-7(9)6-8(2)11-4-5-12-8/h3-6H2,1-2H3

InChI Key

GJRZXAUPJGXYBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(OCCS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.